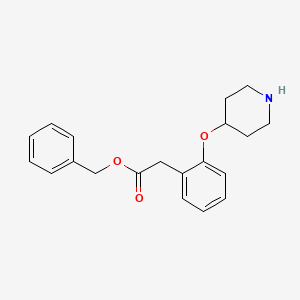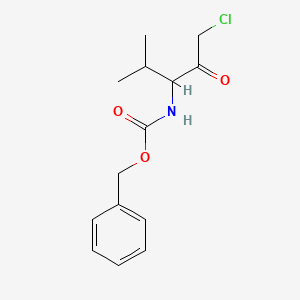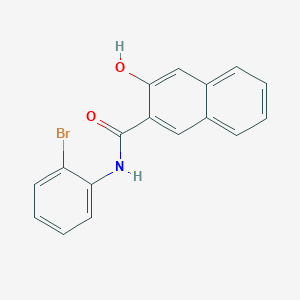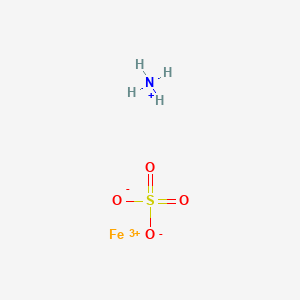![molecular formula C12H13NO3 B15360111 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is a multifunctionalized isoindole-1,3-dione derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as isoindole-1,3-dione and a suitable alkylating agent.
Alkylation: : The alkylating agent is used to introduce the 3-hydroxy-2-methylpropyl group to the isoindole-1,3-dione core. This step often requires the use of a strong base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the isoindole-1,3-dione.
Purification: : The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: : The compound can be reduced to remove the carbonyl groups, leading to the formation of a hydrocarbon derivative.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides (e.g., sodium iodide) and esters (e.g., acyl chlorides) are employed in substitution reactions.
Major Products Formed
Oxidation: : Ketones or aldehydes are the major products.
Reduction: : Hydrocarbon derivatives are formed.
Substitution: : Halides or esters are the primary products.
科学的研究の応用
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and the isoindole-1,3-dione core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
類似化合物との比較
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is unique due to its specific structural features. Similar compounds include:
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but may have different substituents.
Multifunctionalized isoindoles: : These compounds have additional functional groups that can alter their reactivity and applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 |
InChIキー |
DVEGUJIAVRCLNH-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CN1C(=O)C2=CC=CC=C2C1=O)CO |
正規SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)


![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
